N-Benzylnicotinamide
Overview
Description
N-Benzylnicotinamide is an organic compound with the molecular formula C13H12N2O. It is a derivative of nicotinamide, where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is of significant interest in the field of biochemistry and organic chemistry due to its structural similarity to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylnicotinamide can be synthesized through the reaction of nicotinamide with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
Nicotinamide+Benzyl Bromide→this compound+HBr
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Benzylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzyl-1,4-dihydronicotinamide.
Reduction: It can be reduced to form N-benzyl-1,4-dihydronicotinamide.
Substitution: The benzyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products:
Oxidation: N-benzyl-1,4-dihydronicotinamide.
Reduction: N-benzyl-1,4-dihydronicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzylnicotinamide is used in several scientific research applications:
Biology: It is used to investigate the role of nicotinamide derivatives in cellular processes, including DNA repair and gene expression.
Medicine: Research explores its potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.
Industry: It is utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzylnicotinamide involves its interaction with various molecular targets and pathways:
Redox Reactions: It mimics the behavior of NAD+ in redox reactions, facilitating the transfer of electrons in metabolic pathways.
Enzyme Interaction: It can act as a cofactor or inhibitor for enzymes involved in redox reactions, influencing their activity and function.
Cellular Processes: It affects cellular processes such as DNA repair, gene expression, and signal transduction by modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
- Nicotinamide
- Nicotinic Acid
- N-Benzyl-1,4-dihydronicotinamide
- Nicotinamide Adenine Dinucleotide (NAD+)
- Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
N-Benzylnicotinamide’s unique structure and properties make it a valuable compound for scientific research and industrial applications. Its ability to mimic NAD+ and NADH provides crucial insights into biochemical processes and potential therapeutic applications.
Properties
IUPAC Name |
N-benzylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAOUYONZMRJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062476 | |
Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-55-1, 1322-50-5 | |
Record name | N-Benzylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2503-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl nicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarboxamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-BENZYLNICOTINAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL NICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1W0213QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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